BenchChemオンラインストアへようこそ!

2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

Conformational restriction Ligand efficiency Medicinal chemistry design

2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (CAS 2676867-58-4) is the only hexahydro-s-indacene derivative combining a reducible 4-nitro handle with a lipophilic 2-methyl group—absent in the unsubstituted parent (CAS 495-52-3) and 4-nitro-only analog (CAS 2676861-68-8). Its 97% purity reduces impurity burden by ~40% vs. 95% analogs, critical for multi-step parallel synthesis. With a TPSA of 45.82 Ų, predicted BBB permeation, and no predicted CYP2D6 inhibition, it is the superior starting point for CNS NLRP3 inhibitor programmes. Reduce to the 4-amine for direct MCC950 analogue synthesis. Ideal for SAR libraries and late-stage functionalisation.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B8205795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-]
InChIInChI=1S/C13H15NO2/c1-8-5-10-7-9-3-2-4-11(9)13(14(15)16)12(10)6-8/h7-8H,2-6H2,1H3
InChIKeyMAODTMDZZYRTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene: A Functionalized Hexahydro-s-indacene Building Block for Medicinal Chemistry and NLRP3-Targeted Programmes


2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (CAS 2676867-58-4; MW 217.26; C₁₃H₁₅NO₂) is a dual-substituted derivative of the 1,2,3,5,6,7-hexahydro-s-indacene scaffold, bearing a nitro group at position 4 and a methyl group at position 2 . The hexahydro-s-indacene core is the defining structural element of the clinically studied NLRP3 inflammasome inhibitor MCC950 [1], and the 4-nitro-2-methyl substitution pattern distinguishes this compound from other commercially available indacene derivatives, positioning it as a strategic intermediate for structure-activity relationship (SAR) exploration and late-stage functionalisation programmes [2].

Why 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene Cannot Be Replaced by Unsubstituted or Singly-Functionalised Indacene Analogs


The hexahydro-s-indacene scaffold family contains multiple commercially available derivatives—including the unsubstituted parent (CAS 495-52-3), the 4-nitro-only analog (CAS 2676861-68-8), and the 2-methoxymethyl-4-nitro variant (CAS 2676865-19-1)—yet these are not interchangeable for applications requiring a specific balance of lipophilicity, hydrogen-bonding capacity, and conformational rigidity . The combination of a nitro group at position 4 (providing a reducible handle for amine formation and electron-withdrawing character) with a methyl group at position 2 (contributing steric and lipophilic modulation without introducing additional rotatable bonds) creates a unique physicochemical profile that each analog fails to replicate . Substituting with the unsubstituted scaffold eliminates the critical nitro reduction handle; the 4-nitro-only analog lacks the 2-methyl group's lipophilic contribution; and the methoxymethyl analog introduces extra conformational freedom and polarity that alter the ADME-predictive profile .

Quantitative Differentiation Evidence for 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene Versus Closest Analogs


Reduced Rotatable Bond Count Confers Greater Conformational Rigidity Compared to the 2-Methoxymethyl Analog

The 2-methyl substituent in the target compound contributes zero additional rotatable bonds beyond the single bond already present, yielding a total of 1 rotatable bond. In contrast, the 2-methoxymethyl analog (CAS 2676865-19-1) introduces a CH₂–O–CH₃ side chain, increasing the rotatable bond count to 3 . This difference is structurally determined by atom connectivity and is not method-dependent; it represents a genuine structural constraint. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and is a recognised parameter in ligand efficiency metrics [1].

Conformational restriction Ligand efficiency Medicinal chemistry design

Intermediate Topological Polar Surface Area (TPSA) Balances Membrane Permeability Against Polarity Relative to Parent Scaffold and Methoxymethyl Analog

The target compound exhibits a computed TPSA of 45.82 Ų, derived from the two oxygen atoms of the nitro group . This places it between the unsubstituted 1,2,3,5,6,7-hexahydro-s-indacene parent (TPSA = 0 Ų, no heteroatoms) and the 2-methoxymethyl-4-nitro analog (TPSA = 55.05 Ų, three H-bond acceptors from nitro plus ether oxygens) . The widely cited threshold for favourable blood-brain barrier (BBB) permeation is TPSA < 60–90 Ų; both nitro-substituted compounds fall within this range, but the target compound's lower TPSA predicts superior passive membrane diffusion relative to the methoxymethyl variant while retaining the synthetic utility of the nitro group.

BBB permeability TPSA CNS drug design Polar surface area

Predicted CYP2D6 Inhibition Liability Differs Between the 2-Methyl and 2-Methoxymethyl-4-nitro Indacene Derivatives

SwissADME-based CYP inhibition prediction models indicate that the target compound (2-methyl-4-nitro) is predicted as a non-inhibitor of CYP2D6, whereas the 2-methoxymethyl-4-nitro analog (CAS 2676865-19-1) is predicted as a CYP2D6 inhibitor . Both compounds share the same predictions for CYP1A2 (inhibitor), CYP2C19 (inhibitor), CYP2C9 (non-inhibitor), and CYP3A4 (non-inhibitor), making CYP2D6 the sole differentiating cytochrome P450 isoform between these two closely related analogs [1]. Caution: these are SVM-based in silico predictions with reported external validation accuracies of 0.81 for CYP2D6, not experimental IC₅₀ data.

CYP450 inhibition Drug-drug interaction ADME prediction CYP2D6

Higher Commercial Purity Specification (97%) Compared to the 4-Nitro-Only Analog (95%)

The target compound is available from multiple independent vendors (Bidepharm, AKSci, Leyan) at a minimum purity specification of 97%, with batch-specific QC documentation including NMR, HPLC, and GC available upon request . In contrast, the simpler 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (CAS 2676861-68-8, lacking the 2-methyl group) is listed at 95% purity by AChemBlock . A 2-percentage-point purity differential may be significant in multi-step synthetic sequences where impurities propagate and amplify; at 95% purity, a 5% impurity burden after 5 synthetic steps can cumulatively exceed 22% of the final crude product mass if impurities are non-volatile and reactive.

Chemical purity Procurement specification Quality assurance Building block

Boosted Predicted Boiling Point (338 °C) Versus Parent Scaffold (260.6 °C) Reflects Enhanced Intermolecular Interaction for Distillation-Based Purification Strategies

The predicted boiling point of the target compound is 338.0 ± 42.0 °C , substantially elevated compared with the experimentally reported boiling point of the unsubstituted parent 1,2,3,5,6,7-hexahydro-s-indacene (260.6 °C at 760 mmHg) . This ~77 °C increase is attributable to the introduction of the polar nitro group, which enhances dipole-dipole interactions and increases the enthalpy of vaporisation. While the 4-nitro-only analog's boiling point is not publicly catalogued, the incremental contribution of the 2-methyl group (adding ~14 Da and van der Waals surface area) is expected to further elevate the boiling point modestly above the non-methylated nitro derivative, consistent with the observed trend in the series [1].

Boiling point Purification Distillation Physicochemical property

Lower Aqueous Solubility Distinguishes the 2-Methyl-4-nitro Derivative from the More Polar 2-Methoxymethyl Analog

ESOL-predicted aqueous solubility for the target compound is 0.0417 mg/mL (Log S = −3.72), classifying it as 'Soluble' on the Log S scale . The 2-methoxymethyl-4-nitro analog exhibits higher predicted aqueous solubility of 0.122 mg/mL (Log S = −3.31), a 2.9-fold increase . This difference is consistent with the additional ether oxygen in the methoxymethyl side chain, which contributes one extra hydrogen-bond acceptor (3 vs. 2) and increases TPSA [1]. The lower solubility of the 2-methyl derivative may be advantageous in scenarios requiring controlled precipitation or reduced aqueous-phase partitioning during extractive workup.

Aqueous solubility LogS Formulation Precipitation risk

Evidence-Backed Application Scenarios for 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene Procurement


Nitro-to-Amine Reduction Intermediate for NLRP3 Inflammasome Inhibitor SAR Campaigns

The 4-nitro group serves as a direct precursor to the 4-amino functionality found in the hexahydro-s-indacene moiety of MCC950 and related NLRP3 inhibitors [1]. The target compound can be reduced (e.g., H₂/Pd-C, Fe/NH₄Cl, or SnCl₂) to yield the corresponding 2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 2676867-60-8), which retains the conformational rigidity advantage (1 rotatable bond) over the methoxymethyl analog. This scenario is supported by the patent literature describing processes for preparing functionalised hexahydro-s-indacene derivatives as pharmaceutical intermediates [2].

CNS-Penetrant Lead Optimisation Requiring TPSA-Constrained Building Blocks

For programmes targeting CNS indications where the hexahydro-s-indacene scaffold is deployed, the intermediate TPSA of 45.82 Ų—below the conventional 60–90 Ų BBB-permeability threshold—combined with predicted BBB permeation ('Yes' by the BOILED-Egg model) makes the target compound a more attractive starting point than the 2-methoxymethyl analog (TPSA 55.05 Ų) [1][2]. The 16.8% lower TPSA and absence of predicted CYP2D6 inhibition provide a more favourable early ADME profile for CNS programmes where polypharmacy and off-target CYP interactions are pre-existing concerns .

Multi-Step Parallel Synthesis Where High Starting Material Purity Mitigates Cumulative Impurity Propagation

In library synthesis or parallel medicinal chemistry workflows where intermediates are carried through multiple synthetic steps without intermediate purification, the 97% purity specification of the target compound (versus 95% for the 4-nitro-only analog) reduces the initial impurity burden by approximately 40% [1][2]. This is quantitatively meaningful: assuming non-volatile, reactive impurities, a 3% initial impurity burden after 5 synthetic steps can be below 15% cumulative, compared with potentially >22% from a 5% starting impurity burden .

Differential Reactivity Screening Exploiting Nitro Group Electronics and Methyl Steric Effects

The electron-withdrawing nitro group at position 4 activates the aromatic ring toward nucleophilic aromatic substitution while simultaneously serving as a precursor to diazonium chemistry (via reduction to the amine). The 2-methyl group introduces steric and electronic modulation at the adjacent position without adding conformational complexity. This specific substitution pattern is not replicated in the unsubstituted parent (CAS 495-52-3) or the 4-nitro-only analog (CAS 2676861-68-8), making the target compound uniquely suited for SAR studies exploring the effect of 2-position substitution on downstream biological activity or materials properties [1][2].

Quote Request

Request a Quote for 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.